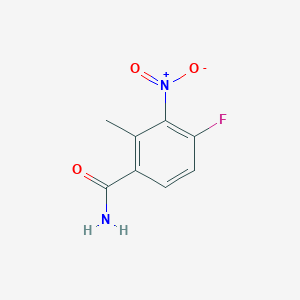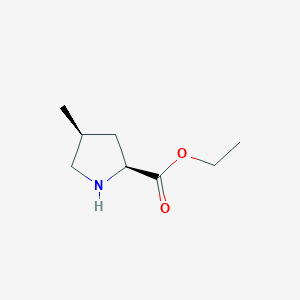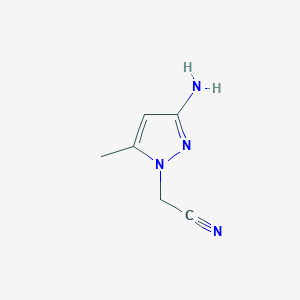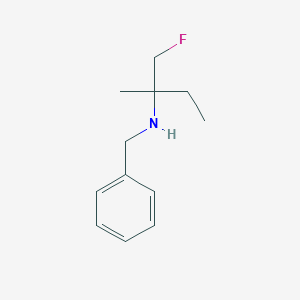
1-Bromo-4-methoxy-2,2,4-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-2,2,4-trimethylpentane is an organic compound characterized by a bromine atom, a methoxy group, and a highly branched alkane structure
Métodos De Preparación
The synthesis of 1-Bromo-4-methoxy-2,2,4-trimethylpentane typically involves the bromination of 4-methoxy-2,2,4-trimethylpentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-methoxy-2,2,4-trimethylpentane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-2,2,4-trimethylpentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Comparación Con Compuestos Similares
1-Bromo-4-methoxy-2,2,4-trimethylpentane can be compared with similar compounds such as:
2,2,4-Trimethylpentane:
1-Bromo-2-methoxynaphthalene: This compound has a similar bromine and methoxy substitution but differs in its aromatic structure, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a highly branched alkane structure with reactive bromine and methoxy groups, making it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
1-bromo-4-methoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H19BrO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3 |
Clave InChI |
LHNKATRDSDVMMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


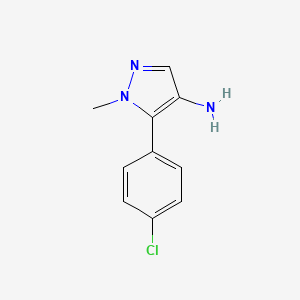
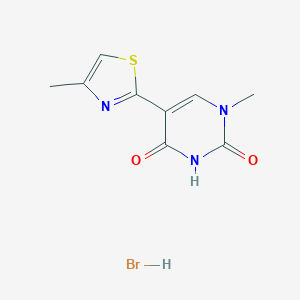
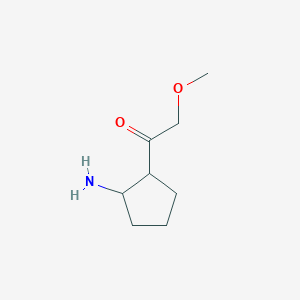
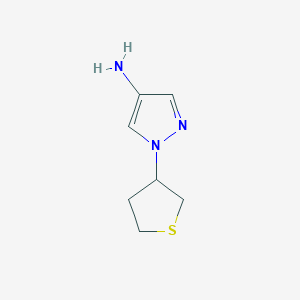
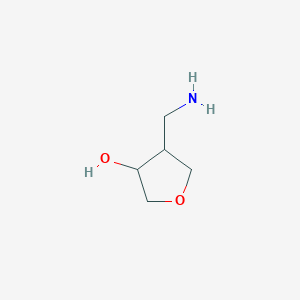

![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
